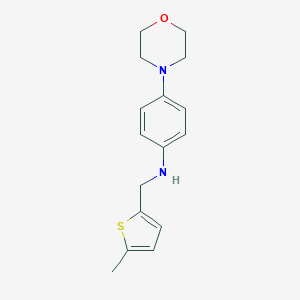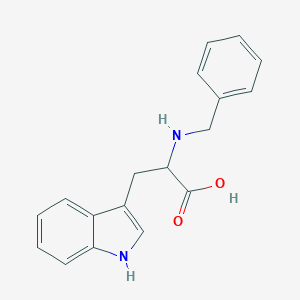![molecular formula C11H17ClN2 B499192 [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine CAS No. 57095-08-6](/img/structure/B499192.png)
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine is a useful research compound. Its molecular formula is C11H17ClN2 and its molecular weight is 212.72g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Implications and Toxicology
Amines and amine-related compounds, including structures similar to (3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, are prevalent in various environmental settings, with notable occurrences in surface waters. Their sources, fate, and impact on aquatic toxicity have been a significant focus, especially with the rise of amine-based post-combustion CO2 capture technologies. These compounds, derived from both anthropogenic and natural sources, pose potential risks to the aquatic environment due to their ability to act as precursors in the formation of nitrosamines and nitramines, compounds known for their carcinogenic properties. The concern is not only their direct toxicological impact but also their role in contaminating drinking water supplies (Poste, Grung, & Wright, 2014).
Chemical Warfare Agent Degradation
Research has also explored the degradation products of chemical warfare agents (CWAs), revealing the environmental fate and toxicity of various CW agent degradation products, including those related to amines. The study of these degradation processes, such as hydrolysis and microbial degradation, is crucial for environmental and occupational health, particularly in understanding the persistence and toxic effects of these compounds. This research area highlights the importance of managing and mitigating the environmental impact of CWAs and their degradation products (Munro et al., 1999).
Electrochemical Applications
Amines play a pivotal role in electrochemical technologies, particularly in the development of room-temperature ionic liquids (RTILs) and their mixtures for applications in electroplating and energy storage. These compounds, including those structurally similar to (3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine, contribute to advancements in electrochemical surface finishing and the production of energy storage devices. The research in this field has been driven by the unique properties of RTILs, including their low volatility and high ionic conductivity, which are instrumental in enhancing the efficiency of electrochemical processes (Tsuda, Stafford, & Hussey, 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s plausible that it interacts with its targets in a manner similar to other bioactive aromatic compounds, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that [(3-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine could potentially affect multiple biochemical pathways.
Result of Action
Based on the diverse biological activities of similar compounds , it can be hypothesized that this compound may have a broad range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-14(2)7-6-13-9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKJHWRWDOWQDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(benzyloxy)benzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499109.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-3-amine](/img/structure/B499111.png)
![N-{[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-1H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499112.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-4H-1,2,4-triazol-3-amine](/img/structure/B499113.png)
![N-[(4-FLUOROPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B499116.png)

![3-chloro-N-[(5-methylthiophen-2-yl)methyl]-4-(morpholin-4-yl)aniline](/img/structure/B499119.png)


![N-({4-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B499126.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine](/img/structure/B499127.png)


![N-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B499132.png)
